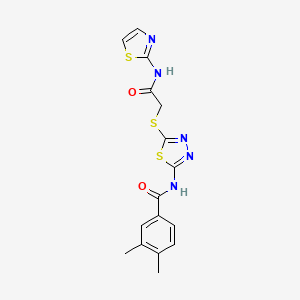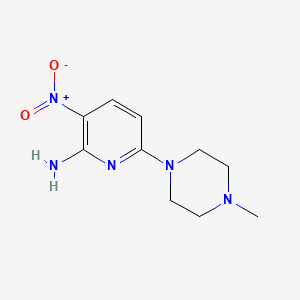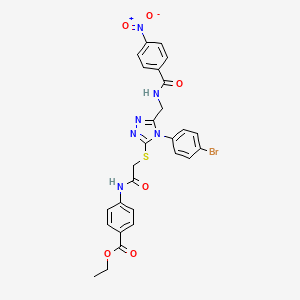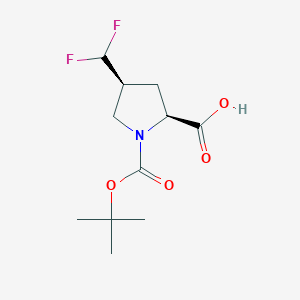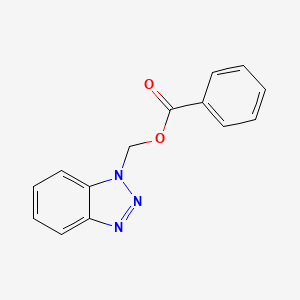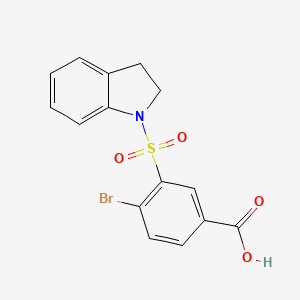
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H21ClFN3O3S and its molecular weight is 449.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluoroquinolone Photosensitization
The compound belongs to the fluoroquinolones class, which are known for their broad spectrum of antibacterial activity. A review of clinical and laboratory studies highlights the concern of drug-induced cutaneous photosensitivity associated with this class. Fluoroquinolones, through chemical modifications including the substitution of fluorine, have seen improvements in absorption, half-life, and antibacterial activity. Their unique mechanism involves the inhibition of DNA gyrase, affecting DNA function and leading to bacterial cell damage. However, their potential for photosensitivity and multisystem toxicity has been a concern, emphasizing the need for cautious application in therapeutic settings (Ferguson, 1995).
N-Sulfonylamino Azines in Medicinal Chemistry
N-Sulfonylamino azines, including compounds similar to the one , have attracted significant research interest due to their wide range of biological activities. These compounds are highlighted for their roles in diuretic, antihypertensive, anti-inflammatory, and anticancer applications. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise for treating neurological disorders such as epilepsy and schizophrenia. This underlines the compound's relevance in the development of new therapeutic agents for a variety of diseases (Elgemeie, Azzam, & Elsayed, 2019).
Cytochrome P450 Inhibition
The compound's relevance extends to its potential interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Understanding the selectivity and inhibition of CYP isoforms is key for predicting drug-drug interactions. The study reviewed here offers insights into the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, suggesting the compound’s potential impact on metabolic pathways and the importance of considering such interactions in drug development (Khojasteh et al., 2011).
Sulfonamide Inhibitors in Therapy
Sulfonamide compounds, part of the broader class to which the chemical belongs, are recognized for their antibacterial properties and roles in treating various infections. This review covers the therapeutic potential of sulfonamide inhibitors, highlighting their applications in treating diseases like cancer, glaucoma, inflammation, and dandruff. It emphasizes the enduring significance of sulfonamides in drug discovery and the opportunity for developing new drugs based on these compounds (Gulcin & Taslimi, 2018).
特性
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S/c1-24-6-8-26(9-7-24)19-12-18-16(11-17(19)23)21(27)20(13-25(18)2)30(28,29)15-5-3-4-14(22)10-15/h3-5,10-13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOPANSREPCUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

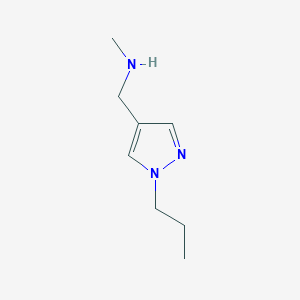
![3-[(4-Methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2476236.png)


